molecular formula C13H12O3S B138809 Benzyl Benzenesulfonate CAS No. 38632-84-7

Benzyl Benzenesulfonate

Cat. No.: B138809
CAS No.: 38632-84-7
M. Wt: 248.3 g/mol
InChI Key: JOKYYJPVAFRMIT-UHFFFAOYSA-N
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Description

Benzyl benzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates. It is characterized by the presence of a benzyl group attached to a benzenesulfonate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzenesulfonate can be synthesized through the sulfonation of benzyl benzene. The reaction typically involves the use of sulfur trioxide or fuming sulfuric acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced using continuous sulfonation processes. One common method involves the use of oleum (fuming sulfuric acid) to sulfonate benzyl benzene. The reaction mixture is then subjected to extraction and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Benzyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzyl benzenesulfonic acid.

    Reduction: Reduction reactions can convert this compound to benzyl benzene.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Benzyl benzenesulfonic acid.

    Reduction: Benzyl benzene.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl benzenesulfonate finds applications in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is utilized in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is employed in the manufacture of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl benzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and enzymes, affecting their activity and function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar chemical properties.

    Alkylbenzene sulfonates: These compounds have alkyl groups instead of benzyl groups and are widely used as surfactants.

    Toluene sulfonates: Compounds with a toluene moiety attached to the sulfonate group.

Uniqueness: Benzyl benzenesulfonate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and makes it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

benzyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c14-17(15,13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKYYJPVAFRMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80489172
Record name Benzyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38632-84-7
Record name Benzyl benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80489172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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